chemical structure of N-Isobutyl-1-methyl-1H-pyrazol-3-amine
chemical structure of N-Isobutyl-1-methyl-1H-pyrazol-3-amine
Executive Summary
N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS: 1856028-97-1) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] As a secondary amine derivative of the privileged 3-amino-1-methylpyrazole scaffold, it serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structure combines the polar, hydrogen-bonding capability of the aminopyrazole core with the hydrophobic bulk of an isobutyl chain, offering a balanced physicochemical profile for fragment-based drug discovery (FBDD) and lead optimization.
This guide provides a comprehensive technical analysis of its chemical structure, validated synthetic protocols, and applications in drug development.[2]
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Identity
The molecule consists of a 1-methyl-1H-pyrazole ring substituted at the 3-position with an isobutylamino group. The N-methyl group at position 1 locks the tautomeric state of the pyrazole ring, preventing the 1,5-tautomeric shift common in unsubstituted pyrazoles.
| Property | Data |
| IUPAC Name | N-(2-Methylpropyl)-1-methyl-1H-pyrazol-3-amine |
| CAS Registry Number | 1856028-97-1 |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| Exact Mass | 153.1266 |
| Topological Polar Surface Area (TPSA) | ~24.8 Ų (estimated) |
| LogP (Predicted) | ~1.6 (Moderate Lipophilicity) |
| H-Bond Donors / Acceptors | 1 / 2 |
Electronic Features & Basicity
The 3-aminopyrazole system exhibits unique electronic properties compared to simple aromatic amines.
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Exocyclic Nitrogen (N3-amine): The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyrazole ring. This conjugation reduces its basicity compared to a standard aliphatic secondary amine but maintains sufficient nucleophilicity for acylation or urea formation.
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Endocyclic Nitrogens:
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N1 (Pyrrole-like): Substituted with a methyl group; contributes 2 electrons to the aromatic sextet.
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N2 (Pyridine-like): Possesses a lone pair in the sp² orbital, acting as a weak hydrogen bond acceptor (pKa of conjugate acid ~2.5–4.0).
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Structural Visualization
The following diagram illustrates the core connectivity and pharmacophoric features.
Figure 1: Connectivity and pharmacophoric classification of N-Isobutyl-1-methyl-1H-pyrazol-3-amine.
Synthetic Methodologies
For research and scale-up, Reductive Amination is the preferred method over direct alkylation due to higher selectivity and the avoidance of over-alkylation (quaternization).
Method A: Reductive Amination (Recommended)
This protocol utilizes 1-methyl-1H-pyrazol-3-amine and isobutyraldehyde.
Reaction Scheme:
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Condensation: Amine + Aldehyde
Hemiaminal Imine (Schiff Base) -
Reduction: Imine + Hydride Source
Secondary Amine
Protocol:
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Reagents:
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Substrate: 1-Methyl-1H-pyrazol-3-amine (1.0 eq)
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Carbonyl: Isobutyraldehyde (1.1 eq)
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Reductant: Sodium triacetoxyborohydride (STAB, 1.4 eq) or NaBH₄.
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
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Additive: Acetic acid (1.0 eq) to catalyze imine formation.
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Procedure:
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Dissolve the aminopyrazole in DCE under N₂ atmosphere.
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Add isobutyraldehyde and acetic acid; stir for 30–60 minutes to pre-form the imine (monitor by TLC/LCMS).
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Cool to 0°C and add STAB portion-wise.
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Warm to room temperature and stir for 4–12 hours.
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Workup (Self-Validating Step):
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Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).
Method B: Direct N-Alkylation (Alternative)
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Reagents: 1-Methyl-1H-pyrazol-3-amine + Isobutyl bromide + Base (K₂CO₃/Cs₂CO₃) in DMF/CH₃CN.
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Drawback: High risk of N,N-dialkylation and alkylation at the pyrazole N2 position if not strictly controlled. This method is generally discouraged for high-purity applications.
Figure 2: Step-wise synthetic workflow via reductive amination.
Medicinal Chemistry Applications
The N-isobutyl-1-methyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in drug discovery, particularly for targeting kinases and enzymes requiring a specific donor-acceptor motif.
Kinase Inhibition (Hinge Binding)
Many kinase inhibitors utilize the pyrazole nitrogen (N2) as a hydrogen bond acceptor to interact with the hinge region of the kinase ATP-binding site.
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Role of the Amine: The exocyclic NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residues.
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Role of the Isobutyl Group: This group projects into the hydrophobic regions (e.g., the solvent-exposed front pocket or the hydrophobic back pocket), improving potency via Van der Waals interactions and increasing cellular permeability.
Metabolic Stability
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N-Dealkylation: The isobutyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (particularly CYP3A4), reverting the molecule to the primary amine.
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Strategy: In lead optimization, if metabolic clearance is too high, the isobutyl group might be deuterated or replaced with a cyclopropylmethyl group or a fluorinated analog to block metabolism while maintaining steric shape.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected:
Proton NMR (¹H NMR) in CDCl₃
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δ ~7.2 ppm (1H, d): Pyrazole C5-H.
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δ ~5.5–5.6 ppm (1H, d): Pyrazole C4-H.
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δ ~3.7 ppm (3H, s): N-Methyl group (N1-CH₃).
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δ ~2.9 ppm (2H, d): Isobutyl CH₂ adjacent to nitrogen (N-CH₂).
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δ ~1.8 ppm (1H, m): Isobutyl CH methine.
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δ ~0.95 ppm (6H, d): Isobutyl terminal methyls (CH(CH₃)₂).
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δ ~3.5–4.0 ppm (1H, br s): NH proton (exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (ESI+).
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Expected Ion: [M+H]⁺ = 154.13 m/z.
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Fragmentation: Loss of the isobutyl group may be observed at higher collision energies.
Safety & Handling
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Hazard Classification: Like many aminopyrazoles, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates or oxidize over time.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling to avoid inhalation of dust or vapors.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]
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Elnagdi, M. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]
